molecular formula C11H15NO2 B100522 2-(Butylamino)benzoic acid CAS No. 17781-86-1

2-(Butylamino)benzoic acid

Cat. No.: B100522
CAS No.: 17781-86-1
M. Wt: 193.24 g/mol
InChI Key: DHBHUGJZAZYELM-UHFFFAOYSA-N
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Description

2-(Butylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a derivative of benzoic acid where the hydrogen atom of the amino group is replaced by a butyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2-(Butylamino)benzoic acid, also known as 4-(Butylamino)benzoic acid, is a major metabolite of benzonatate . Benzonatate is an oral antitussive drug used in the relief and suppression of cough . It works by reducing the activity of the cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .

Mode of Action

The mode of action of this compound is related to its parent compound, benzonatate. Benzonatate exhibits anesthetic or numbing action due to its chemical structure resembling that of the anesthetic agents in the para-amino-benzoic acid class .

Biochemical Pathways

It is known that benzoic acid and its derivatives play many valuable roles in plant metabolism . They perform critical functions in plant fitness, such as plant growth regulators, defensive compounds, pollinator attractants . The biosynthesis of phenolic compounds in foods has been studied with the aim to explore the effects of different stresses .

Pharmacokinetics

Benzonatate is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite this compound . The time to maximal concentration (Tmax) occurs at 30 min with a rapid decline to nearly undetectable serum concentrations by the 2-h mark . The half-life (t1/2) is 1.01+/-0.41h for benzonatate . The area under the curve from 0h to 10h (AUC0-10) for this compound and benzonatate are 2103+/-918ng/mL.h and 1097+/-559ng/mL.h, respectively .

Result of Action

The result of the action of this compound is primarily the suppression of coughing, as it is a major metabolite of the antitussive drug benzonatate .

Action Environment

It is known that benzonatate is associated with a risk for severe toxicity and overdose, especially in children . The capsules resemble candy, which may be desirable to young children . When the capsule is broken open, either by sucking or chewing, and the liquid drug is released into the oral cavity, a single tablet is believed to be enough to cause death in a child .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of 2-aminobenzoic acid with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The reaction conditions are optimized to ensure the complete conversion of reactants to the desired product, with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Butylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Butylamino)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(Butylamino)benzoic acid
  • 2-(Methylamino)benzoic acid
  • 2-(Ethylamino)benzoic acid

Comparison: 2-(Butylamino)benzoic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the butyl group increases the hydrophobicity of the molecule, affecting its solubility and reactivity. This makes it particularly useful in applications where increased hydrophobicity is desired .

Properties

IUPAC Name

2-(butylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBHUGJZAZYELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170382
Record name Anthranilic acid, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17781-86-1
Record name 2-(Butylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17781-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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